Problem: Free base 4-nitroaniline has poor water solubility (0.8 g/L), requiring harsh acid addition for diazotization, leading to exotherms and inconsistent stoichiometry. Solution: The hydrochloride salt (CAS 15873-51-5) provides instant aqueous solubility and precise 1:1 amine:HCl ratio, enabling reproducible, low-temperature diazo coupling for dyes and pharma intermediates. Key benefits: • No exothermic acid dissolution • Stoichiometric control for quantitative diazonium formation • Greener aqueous processing without co-solvents. In stock at SMolecule.
4-Nitroaniline hydrochloride (CAS 15873-51-5), with a molecular weight of 174.58 g/mol, is the pre-formed hydrochloric acid salt of the widely used aromatic amine, 4-nitroaniline [1]. Presenting as a yellow to amber crystalline solid with a melting point of 145-146 °C, this salt is fundamentally differentiated from its free base counterpart by its ionic character . In industrial and laboratory procurement, the hydrochloride form is specifically selected for its extreme aqueous solubility and immediate readiness for electrophilic aromatic substitution, particularly diazotization. By providing a stoichiometric 1:1 ratio of amine to hydrogen chloride, it eliminates the need for harsh, excess acid dissolution steps, making it a critical precursor in the synthesis of azo dyes, pharmaceutical intermediates, and specialized polymeric materials [2].
Attempting to substitute 4-nitroaniline hydrochloride with the generic 4-nitroaniline free base introduces severe process inefficiencies, primarily driven by solubility constraints. The free base is sparingly soluble in water, achieving only about 0.8 g/L at 20 °C, which requires the addition of large volumes of concentrated strong acids and external heating to force dissolution before aqueous reactions can proceed . This forced in situ protonation step often leads to uncontrolled exothermic behavior, inconsistent stoichiometry, and an excessively acidic reaction medium that can degrade sensitive substrates or complicate downstream neutralization [1]. Procuring the pre-formed hydrochloride salt bypasses these bottlenecks, ensuring immediate aqueous dissolution and precise stoichiometric control for temperature-sensitive reactions like diazotization at 0–5 °C, which is critical for reproducible azo coupling [2].
The most critical procurement differentiator for 4-nitroaniline hydrochloride is its massive increase in aqueous solubility compared to the free base. While generic 4-nitroaniline achieves a maximum solubility of only 0.8 g/L in water at 20 °C, the pre-formed hydrochloride salt reaches up to 800 g/L under identical conditions [1],. This 1000-fold enhancement allows chemists to prepare highly concentrated aqueous precursor solutions (up to ~4.5 M) without relying on organic co-solvents or massive excesses of boiling hydrochloric acid [1].
| Evidence Dimension | Aqueous Solubility at 20 °C |
| Target Compound Data | 800 g/L (~4.58 M) |
| Comparator Or Baseline | 4-Nitroaniline free base (0.8 g/L, ~0.0058 M) |
| Quantified Difference | 1000-fold (3 orders of magnitude) increase in aqueous solubility |
| Conditions | Pure water at 20 °C |
Enables high-throughput, high-concentration aqueous processing and eliminates the need for hazardous organic co-solvents or excess acid during precursor dissolution.
In the synthesis of diazonium salts, the amine must be fully protonated before reacting with sodium nitrite. Using the free base requires adding excess concentrated HCl (often >2.5 equivalents) to force the sparingly soluble amine into solution, creating an overly acidic environment that requires careful neutralization later [1]. Procuring 4-nitroaniline hydrochloride provides an exact 1:1 built-in stoichiometry of amine to hydrogen chloride, allowing the material to be directly dissolved and cooled to 0–5 °C as a fine slurry, ready for immediate and quantitative conversion upon the addition of NaNO2 [2].
| Evidence Dimension | Acid Equivalent Requirement for Dissolution |
| Target Compound Data | 1.0 equivalent (pre-incorporated in the crystal lattice) |
| Comparator Or Baseline | Free base 4-nitroaniline (>2.5 equivalents of exogenous concentrated HCl required) |
| Quantified Difference | Eliminates the need for >1.5 equivalents of excess strong acid per mole of substrate |
| Conditions | Aqueous diazotization at 0–5 °C prior to azo coupling |
Reduces acid waste, prevents over-acidification of the reaction matrix, and ensures highly reproducible batch-to-batch diazonium salt yields.
The electrosynthesis of poly(4-nitroaniline) for sensor applications requires the monomer to be dissolved in an acidic aqueous electrolyte. The poor water solubility of the free base (0.8 g/L) severely limits the achievable monomer concentration, often forcing the use of mixed organic-aqueous systems that complicate the electrochemical mechanism . The hydrochloride salt, being highly water-soluble and intrinsically ionic, acts as both the monomer and a supporting electrolyte contributor, enabling 100% aqueous electropolymerization at much higher monomer concentrations, leading to faster film growth and more uniform polymer deposition [1].
| Evidence Dimension | Electrolyte System Compatibility |
| Target Compound Data | Compatible with 100% aqueous systems at high monomer concentrations |
| Comparator Or Baseline | Free base 4-nitroaniline (Requires mixed organic solvents or extreme acid concentrations to achieve sufficient molarity) |
| Quantified Difference | Enables completely solvent-free aqueous electrochemical processing |
| Conditions | Electropolymerization of poly(4-nitroaniline) films |
Simplifies electrochemical cell design, eliminates organic solvent waste, and improves the scalability of conductive polymer manufacturing.
Due to its pre-formed 1:1 stoichiometric ratio and immediate aqueous solubility, this hydrochloride salt is the preferred precursor for large-scale diazotization. It ensures rapid, quantitative conversion to 4-nitrobenzenediazonium chloride at 0–5 °C, which is subsequently coupled with naphthols or other aromatics to produce high-purity azo dyes like Para Red and Magneson II without the burden of excess acid neutralization [1].
In the development of photorefractive polymers and dual-functional azocarbazole chromophores, exact stoichiometric control during the diazo coupling phase is critical to prevent side reactions. The hydrochloride salt allows for precise, low-temperature aqueous processing, ensuring high yields of the target NLO chromophores without degrading the sensitive carbazole backbones [2].
For the fabrication of poly(4-nitroaniline) modified electrodes used in electrochemical sensing, the hydrochloride salt serves as an ideal water-soluble monomer. Its high solubility eliminates the need for organic co-solvents, allowing for greener, purely aqueous electrosynthesis that yields highly uniform and conductive polymer films [3].
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